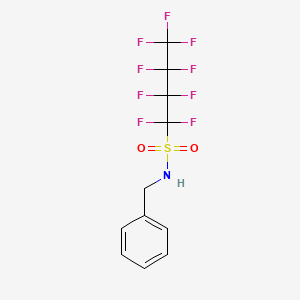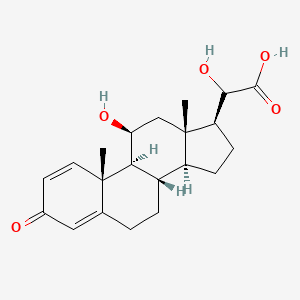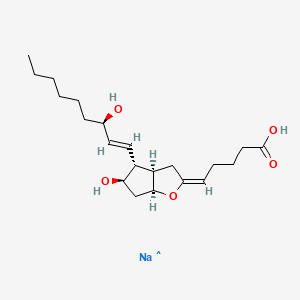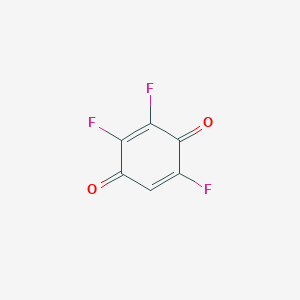
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H12BNO3S. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N,S-dimethylsulfonimidoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the N,S-dimethylsulfonimidoyl group.
4-(N,N-Dimethylsulfamoyl)phenylboronic Acid: Similar structure but with a different sulfonamide group.
Uniqueness: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is unique due to its N,S-dimethylsulfonimidoyl group, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C8H12BNO3S |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
[4-(N,S-dimethylsulfonimidoyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 |
Clave InChI |
XUWXFOJTDAIUCP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)S(=NC)(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


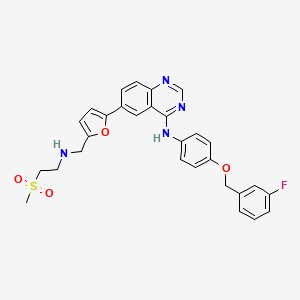
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
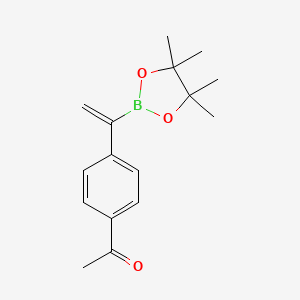

![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
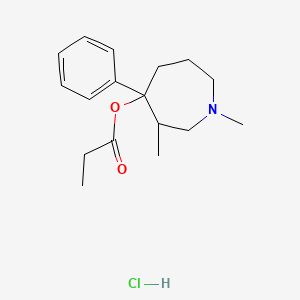

![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
